Cas no 286932-78-3 (4-chloro-2,5-difluorobenzene-1-sulfonyl chloride)

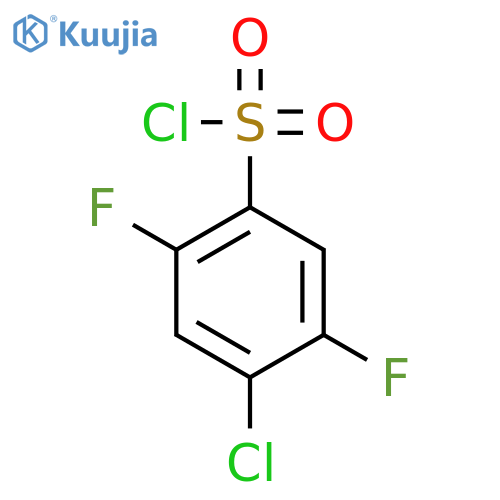

286932-78-3 structure

商品名:4-chloro-2,5-difluorobenzene-1-sulfonyl chloride

CAS番号:286932-78-3

MF:C6H2Cl2F2O2S

メガワット:247.046685695648

MDL:MFCD02091386

CID:252649

PubChem ID:2773525

4-chloro-2,5-difluorobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonyl chloride, 4-chloro-2,5-difluoro-

- 4-Chloro-2,5-difluorobenzenesulfonyl chloride

- 4-chloro-2,5-difluorobenzenesulphonyl chloride

- PC3922

- 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride

- 286932-78-3

- CS-0133065

- PS-10807

- J-017195

- 4-chloranyl-2,5-bis(fluoranyl)benzenesulfonyl chloride

- AKOS006223178

- A819536

- MFCD02091386

- SCHEMBL1501202

- DTXSID50378524

- 4-Chloro-2,5-difluorobenzenesulfonyl chloride, AldrichCPR

- FT-0676158

- 4-CHLORO-2,5-DIFLUOROBENZENESULFONYLCHLORIDE

- EN300-1611956

- 4-chloro-2,5-difluoro-benzenesulfonyl Chloride

- DB-067967

-

- MDL: MFCD02091386

- インチ: InChI=1S/C6H2Cl2F2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H

- InChIKey: RONRQDJNXCXAOU-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=CC(=C1F)S(=O)(=O)Cl)F)Cl

計算された属性

- せいみつぶんしりょう: 245.91200

- どういたいしつりょう: 245.9120622g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 42.5Ų

じっけんとくせい

- PSA: 42.52000

- LogP: 3.62650

4-chloro-2,5-difluorobenzene-1-sulfonyl chloride セキュリティ情報

- 危害声明: Corrosive

- 危険物輸送番号:UN 3261

- 危険カテゴリコード: 34

- セキュリティの説明: 26-36/37/39

-

危険物標識:

- 危険レベル:CORROSIVE

4-chloro-2,5-difluorobenzene-1-sulfonyl chloride 税関データ

- 税関コード:2904909090

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-chloro-2,5-difluorobenzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 005516-5g |

4-Chloro-2,5-difluorobenzenesulfonyl chloride |

286932-78-3 | 98% | 5g |

$225.00 | 2024-07-19 | |

| TRC | C386368-100mg |

4-Chloro-2,5-Difluorobenzenesulfonyl Chloride |

286932-78-3 | 100mg |

$ 80.00 | 2022-06-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0329-1G |

4-chloro-2,5-difluorobenzene-1-sulfonyl chloride |

286932-78-3 | 95% | 1g |

¥ 343.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203705-50mg |

4-Chloro-2,5-difluorobenzenesulfonyl chloride |

286932-78-3 | 95% | 50mg |

¥507.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203705-5g |

4-Chloro-2,5-difluorobenzenesulfonyl chloride |

286932-78-3 | 95% | 5g |

¥6069.00 | 2024-05-20 | |

| TRC | C386368-50mg |

4-Chloro-2,5-Difluorobenzenesulfonyl Chloride |

286932-78-3 | 50mg |

$ 65.00 | 2022-06-06 | ||

| Oakwood | 005516-25g |

4-Chloro-2,5-difluorobenzenesulfonyl chloride |

286932-78-3 | 98% | 25g |

$850.00 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203705-500mg |

4-Chloro-2,5-difluorobenzenesulfonyl chloride |

286932-78-3 | 95% | 500mg |

¥1252.00 | 2024-05-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0329-5G |

4-chloro-2,5-difluorobenzene-1-sulfonyl chloride |

286932-78-3 | 95% | 5g |

¥ 1,036.00 | 2023-04-13 | |

| Enamine | EN300-1611956-10.0g |

4-chloro-2,5-difluorobenzene-1-sulfonyl chloride |

286932-78-3 | 95% | 10g |

$413.0 | 2023-06-04 |

4-chloro-2,5-difluorobenzene-1-sulfonyl chloride 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

286932-78-3 (4-chloro-2,5-difluorobenzene-1-sulfonyl chloride) 関連製品

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2230780-65-9(IL-17A antagonist 3)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:286932-78-3)4-chloro-2,5-difluorobenzene-1-sulfonyl chloride

清らかである:99%

はかる:25g

価格 ($):508.0